![molecular formula C10H10O2 B14648447 Spiro[4.5]deca-6,9-diene-2,8-dione CAS No. 52727-26-1](/img/structure/B14648447.png)
Spiro[4.5]deca-6,9-diene-2,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[4.5]deca-6,9-diene-2,8-dione is a unique organic compound characterized by its spirocyclic structure, which includes a fused ring system with oxygen and carbon atoms. This compound is known for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing spiro[4.5]deca-6,9-diene-2,8-dione involves the intramolecular cyclization of phenolic α-diazoketones. This reaction is typically catalyzed by copper(I) halides, which facilitate the decomposition of the diazoketone to form the spirocyclic structure . Another approach involves the Pd-catalyzed decarboxylative strategy, which uses vinyl methylene cyclic carbonates and p-quinone methides as reaction partners .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the scalability of the aforementioned synthetic routes suggests potential for industrial application. The use of robust catalysts and readily available starting materials makes these methods suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[4.5]deca-6,9-diene-2,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can yield reduced spirocyclic compounds.
Substitution: The spirocyclic structure allows for substitution reactions, particularly at the carbon atoms adjacent to the oxygen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are commonly employed.
Major Products Formed
The major products formed from these reactions include various oxygenated and halogenated spirocyclic compounds, which can be further utilized in synthetic chemistry and material science.
Applications De Recherche Scientifique
Spiro[4.5]deca-6,9-diene-2,8-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Mécanisme D'action
The mechanism of action of spiro[4.5]deca-6,9-diene-2,8-dione involves its interaction with various molecular targets and pathways. The spirocyclic structure allows it to engage in unique binding interactions with enzymes and receptors, potentially modulating their activity. The compound’s reactivity also enables it to participate in various chemical transformations, contributing to its effects in biological and chemical systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione: This compound shares a similar spirocyclic structure but includes tert-butyl groups, which influence its reactivity and stability.
1-Oxa-spiro[4.5]deca-6,9-diene-2,8-dione: Another closely related compound with a similar core structure but different substituents.
Uniqueness
Spiro[45]deca-6,9-diene-2,8-dione is unique due to its specific spirocyclic framework, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
52727-26-1 |
|---|---|
Formule moléculaire |
C10H10O2 |
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
spiro[4.5]deca-6,9-diene-3,8-dione |
InChI |
InChI=1S/C10H10O2/c11-8-1-4-10(5-2-8)6-3-9(12)7-10/h1-2,4-5H,3,6-7H2 |
Clé InChI |
JZGXWMROJKTHJR-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC1=O)C=CC(=O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



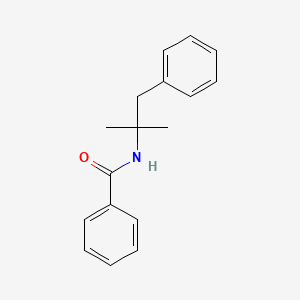

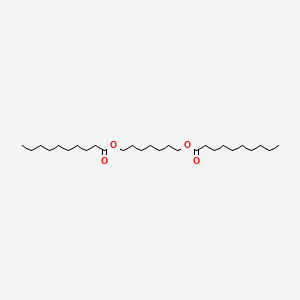
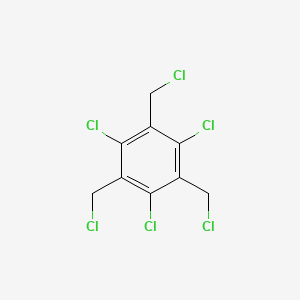
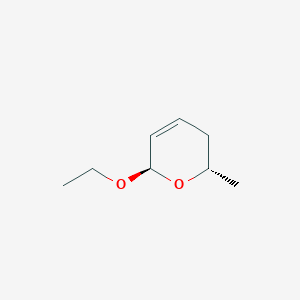

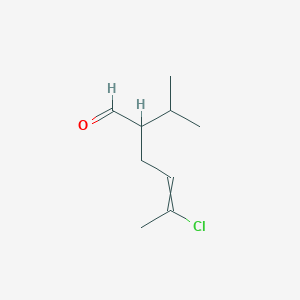

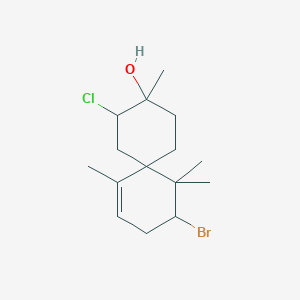
![Diazene, [(3-nitrophenyl)(phenylhydrazono)methyl]phenyl-](/img/structure/B14648427.png)

![Ethyl 3-[18-(3-ethoxy-3-oxopropyl)-8,13-diethyl-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B14648460.png)
![2-Hydroxy-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B14648461.png)
